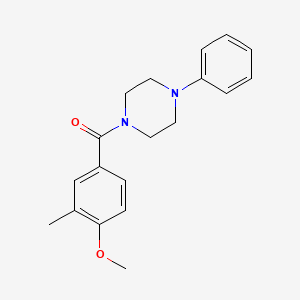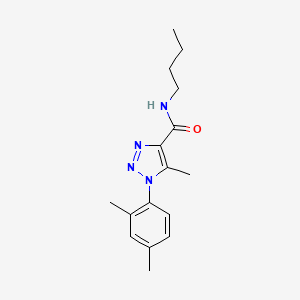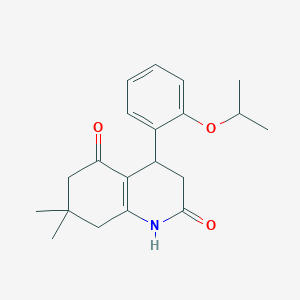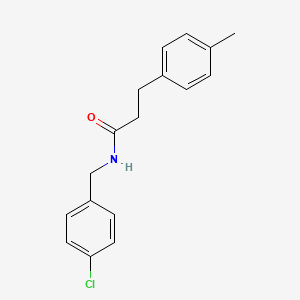![molecular formula C20H29N3O2 B4436923 1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B4436923.png)
1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxamide
Overview
Description
1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxamide is a synthetic compound that belongs to the class of piperidine carboxamides. It is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an important enzyme that is involved in DNA repair, and its inhibition has been shown to have therapeutic potential in cancer treatment and other diseases.
Mechanism of Action
1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxamide works by inhibiting the activity of 1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxamide, which is involved in DNA repair. When DNA is damaged, 1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxamide is activated and helps to repair the damage. However, in cancer cells, 1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxamide inhibition can lead to the accumulation of DNA damage and ultimately cell death. This effect is known as synthetic lethality, as it only occurs in cells that have a defect in DNA repair pathways.
Biochemical and physiological effects:
1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. It has also been shown to have neuroprotective effects in animal models of stroke and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxamide in lab experiments is its potency and selectivity for 1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxamide inhibition. This allows for more precise targeting of 1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxamide activity and reduces the risk of off-target effects. However, one limitation is that 1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxamide inhibition can lead to the accumulation of DNA damage in normal cells as well, which can lead to adverse effects.
Future Directions
There are several future directions for research on 1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxamide. One area of research is the development of more potent and selective 1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxamide inhibitors. Another area is the identification of biomarkers that can predict response to 1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxamide inhibitors in cancer patients. Additionally, there is ongoing research on the use of 1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxamide inhibitors in combination with other therapies, such as immunotherapy and targeted therapies. Finally, there is interest in exploring the potential use of 1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxamide inhibitors in other diseases beyond cancer, such as neurodegenerative diseases and inflammation.
Scientific Research Applications
1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. 1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxamide inhibition has been shown to enhance the efficacy of chemotherapy and radiation therapy in several types of cancer, including breast, ovarian, and prostate cancer. It has also been studied for its potential use in other diseases, such as stroke, neurodegenerative diseases, and inflammation.
properties
IUPAC Name |
1-[1-[(3-methylphenyl)methyl]piperidine-4-carbonyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-15-3-2-4-16(13-15)14-22-9-5-18(6-10-22)20(25)23-11-7-17(8-12-23)19(21)24/h2-4,13,17-18H,5-12,14H2,1H3,(H2,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRVVMKSIQNHCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)N3CCC(CC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{1-methyl-2-[2-(4-methyl-1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}butanamide](/img/structure/B4436857.png)


![4-methoxy-N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4436878.png)
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)propanamide](/img/structure/B4436887.png)

![8-[(4-phenyl-1-piperazinyl)carbonyl]-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B4436904.png)
![1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine](/img/structure/B4436905.png)
![methyl 2-{[(1-benzyl-4-piperidinyl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4436911.png)
![N-(2-methylcyclohexyl)-10-oxo-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidine-5-carboxamide](/img/structure/B4436936.png)
![2-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-1,3-benzothiazole](/img/structure/B4436946.png)
![1-(4-chlorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4436952.png)